Succinic acid-2,2,3,3-d4
Overview
Description
Succinic acid-2,2,3,3-d4 is the deuterium labeled form of Succinic acid . Succinic acid is an intermediate product of the tricarboxylic acid cycle and one of the fermentation products of anaerobic metabolism .
Synthesis Analysis
The biosynthetic pathways of succinic acid have been reported in recent years. The main metabolic engineering strategies aim to improve the production efficiency .Molecular Structure Analysis
The linear formula of Succinic acid-2,2,3,3-d4 is HO2CCD2CD2CO2H . Its molecular weight is 122.11 .Chemical Reactions Analysis
Succinic acid is an essential component of the tricarboxylic acid cycle. It serves as an electron donor in the production of fumaric acid and FADH2 . It is also one of the fermentation products of anaerobic metabolism .Physical And Chemical Properties Analysis
Succinic acid-2,2,3,3-d4 is a solid substance . It has a boiling point of 235 °C and a melting point of 187-190 °C (lit.) .Scientific Research Applications
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Bioengineering and Biotechnology
- Succinic acid is a dicarboxylic acid produced as an intermediate of the tricarboxylic acid (TCA) cycle . It is one of the most important platform chemicals for the production of various high value-added derivatives .
- The biosynthesis of succinic acid has drawn increasing attention as a viable, more environmentally friendly alternative to traditional chemical synthesis processes .
- Several metabolic engineering approaches have been utilized for constructing and optimizing succinic acid cell factories .
- The key enzymes and metabolic engineering approaches mainly include redirecting carbon flux, balancing NADH/NAD+ ratios, and optimizing CO2 supplementation .
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Pharmaceuticals
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Environmental Science
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Organic Chemistry
- Succinic acid is a valuable organic acid with a high commercial value that may be employed in a variety of sectors including food, cosmetics, and chemistry .
- Through bacterial fermentation, succinic acid can be easily produced .
- There are different methods under metabolic engineering which are being frequently used for bio-based succinic acid production using representative microorganisms .
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Chemical Synthesis
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Metabolic Studies
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Food Production
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Manufacturing
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Imaging and Diagnosis
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Newborn Screening
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Agriculture
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Drug Compounds
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,2,3,3-tetradeuteriobutanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1D2,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYFGRWQOYBRFD-LNLMKGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10514628 | |
Record name | (~2~H_4_)Butanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10514628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Succinic acid-2,2,3,3-d4 | |
CAS RN |
14493-42-6 | |
Record name | (~2~H_4_)Butanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10514628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Succinic acid-2,2,3,3-d4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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